(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of the thiadiazole intermediate with an appropriate aldehyde or ketone.
Introduction of Substituents: The phenoxyethoxy, iodo, and methoxy groups are introduced through various substitution reactions, often involving halogenation and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Bromomethyl methyl ether: Compounds with bromine and ether groups.
Uniqueness
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system
Properties
Molecular Formula |
C23H21IN4O4S |
---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21IN4O4S/c1-3-19-27-28-21(25)16(22(29)26-23(28)33-19)11-14-12-17(24)20(18(13-14)30-2)32-10-9-31-15-7-5-4-6-8-15/h4-8,11-13,25H,3,9-10H2,1-2H3/b16-11-,25-21? |
InChI Key |
QPKVLPIYBBQRCU-HPFDFQMNSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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